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Compound of Interest

Compound Name: GSK591

Cat. No.: B607853 Get Quote

An In-depth Technical Guide on the Discovery, Synthesis, and Application of GSK591

Abstract
GSK591 is a potent and highly selective small molecule inhibitor of Protein Arginine

Methyltransferase 5 (PRMT5). As a crucial epigenetic regulator, PRMT5 plays a significant role

in various cellular processes, and its dysregulation is implicated in numerous diseases,

particularly cancer. This technical guide provides a comprehensive overview of GSK591,

including its discovery, detailed chemical synthesis, mechanism of action, and key biological

data. Furthermore, it offers detailed protocols for relevant enzymatic assays and visualizes the

associated signaling pathways and experimental workflows, serving as a valuable resource for

researchers and professionals in drug discovery and development.

Discovery and Development
GSK591, also known as EPZ015866 or GSK3203591, was developed through the optimization

of an initial high-throughput screening hit. It is an analog of the well-characterized PRMT5

inhibitor, EPZ015666. The development of GSK591 was a collaborative effort between

Epizyme and GlaxoSmithKline, aimed at creating a chemical probe with improved potency and

selectivity for studying the biological functions of PRMT5.
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GSK591 exhibits potent inhibition of the PRMT5/MEP50 complex and demonstrates cellular

activity by inhibiting the methylation of PRMT5 substrates. The key quantitative data for

GSK591 are summarized in the table below.

Parameter Value Assay Conditions Reference(s)

IC50 (PRMT5) 4 nM
In vitro biochemical

assay
[1]

IC50 (PRMT5/MEP50) 11 nM

In vitro biochemical

assay (Histone H4

methylation)

[2]

EC50 56 nM

Z-138 cells (SmD3

symmetric arginine

methylation)

[2]

Cell Proliferation IC50 62 nM Z-138 cells [1]

Chemical Synthesis of GSK591
The synthesis of GSK591 can be achieved through a multi-step process adapted from the

synthesis of its analog, EPZ015666. The following is a detailed protocol for the synthesis of

GSK591.

Experimental Protocol: Synthesis of GSK591
Step 1: Synthesis of (S)-1-(3,4-dihydroisoquinolin-2(1H)-yl)-3-(tosyloxy)propan-2-ol

To a solution of 1,2,3,4-tetrahydroisoquinoline in a suitable aprotic solvent such as

dichloromethane (DCM), add (R)-glycidyl tosylate.

The reaction is stirred at room temperature for 12-24 hours.

Monitor the reaction progress by thin-layer chromatography (TLC).

Upon completion, the reaction mixture is concentrated under reduced pressure.
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The crude product is purified by column chromatography on silica gel to yield the desired

tosylated intermediate.

Step 2: Synthesis of (S)-2-(oxiran-2-ylmethyl)-1,2,3,4-tetrahydroisoquinoline

The tosylated intermediate from Step 1 is dissolved in a suitable solvent system, such as a

mixture of tetrahydrofuran (THF) and water.

Add a base, such as sodium hydroxide, to the solution.

Stir the reaction at room temperature for 2-4 hours to facilitate the epoxide ring formation.

Extract the product with an organic solvent like ethyl acetate.

The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated to

give the epoxide intermediate.

Step 3: Synthesis of 2-(cyclobutylamino)picolinonitrile

In a sealed vessel, combine 2-chloropicolinonitrile and cyclobutylamine.

Add a suitable base, such as triethylamine, and a solvent like ethanol.

Heat the mixture at an elevated temperature (e.g., 100 °C) for 12-16 hours.

After cooling, the reaction mixture is concentrated, and the residue is purified by column

chromatography to obtain the picolinonitrile derivative.

Step 4: Synthesis of 2-(cyclobutylamino)picolinic acid

The picolinonitrile derivative from Step 3 is subjected to hydrolysis.

Dissolve the nitrile in a mixture of ethanol and water containing a strong base, such as

sodium hydroxide.

Reflux the mixture for 4-6 hours.
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After cooling, acidify the reaction mixture with an acid like hydrochloric acid to precipitate the

carboxylic acid.

Collect the solid by filtration, wash with water, and dry to yield the picolinic acid.

Step 5: Synthesis of GSK591 (N-((S)-3-(3,4-dihydroisoquinolin-2(1H)-yl)-2-hydroxypropyl)-2-

(cyclobutylamino)picolinamide)

Dissolve the picolinic acid from Step 4 in a suitable aprotic solvent like dimethylformamide

(DMF).

Add a coupling agent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-

triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), and a base, such as N,N-

diisopropylethylamine (DIPEA).

Add the epoxide intermediate from Step 2 to the reaction mixture.

Stir the reaction at room temperature for 12-24 hours.

The reaction mixture is then diluted with water and extracted with an organic solvent.

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate,

and concentrated.

The crude product is purified by preparative high-performance liquid chromatography

(HPLC) to afford the final product, GSK591.

Mechanism of Action and Signaling Pathway
GSK591 functions as a substrate-competitive inhibitor of PRMT5. PRMT5 is the primary

enzyme responsible for symmetric dimethylation of arginine residues on both histone and non-

histone proteins. It forms a complex with MEP50 (methylosome protein 50), which is essential

for its catalytic activity. By inhibiting PRMT5, GSK591 prevents the symmetric dimethylation of

key substrates, leading to downstream effects on gene expression and cellular processes.

One of the key pathways affected by PRMT5 inhibition is the Akt/GSK3β signaling pathway.

Inhibition of PRMT5 has been shown to reduce the phosphorylation of Akt and GSK3β, which
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in turn affects the expression of downstream targets like cyclin D1 and cyclin E1, leading to cell

cycle arrest and apoptosis in cancer cells.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. ACS Medicinal Chemistry Letters: Technology Notes - PMC [pmc.ncbi.nlm.nih.gov]

2. Structure and Property Guided Design in the Identification of PRMT5 Tool Compound
EPZ015666 - PMC [pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [GSK591: A Potent and Selective PRMT5 Inhibitor for
Epigenetic Research]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b607853#gsk591-discovery-and-synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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